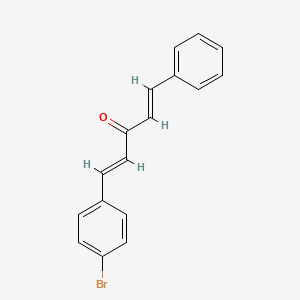![molecular formula C11H9F3N2O B12530487 N-{Cyano[4-(trifluoromethyl)phenyl]methyl}-N-methylformamide CAS No. 672333-16-3](/img/structure/B12530487.png)
N-{Cyano[4-(trifluoromethyl)phenyl]methyl}-N-methylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{Cyano[4-(trifluoromethyl)phenyl]methyl}-N-methylformamide is a chemical compound with the molecular formula C12H9F3N2O It is known for its unique structural features, including a cyano group, a trifluoromethyl group, and a formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{Cyano[4-(trifluoromethyl)phenyl]methyl}-N-methylformamide typically involves the reaction of 4-(trifluoromethyl)benzyl cyanide with N-methylformamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
N-{Cyano[4-(trifluoromethyl)phenyl]methyl}-N-methylformamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-{Cyano[4-(trifluoromethyl)phenyl]methyl}-N-methylformamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-{Cyano[4-(trifluoromethyl)phenyl]methyl}-N-methylformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound can modulate the activity of these targets by either inhibiting or activating their function, depending on the context of its use. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
N-{Cyano[4-(trifluoromethyl)phenyl]methacrylamide: This compound shares the cyano and trifluoromethyl groups but differs in the presence of a methacrylamide group instead of a formamide group.
2-Cyano-N-{4-(trifluoromethyl)phenyl}acetamide: Similar in structure but with an acetamide group instead of a formamide group.
N-{4-Cyano-3-(trifluoromethyl)phenyl}-2,2,2-trifluoroacetamide: Contains a trifluoroacetamide group, providing different chemical properties.
Uniqueness
N-{Cyano[4-(trifluoromethyl)phenyl]methyl}-N-methylformamide is unique due to the combination of its cyano, trifluoromethyl, and formamide groups, which confer specific reactivity and binding properties. This uniqueness makes it valuable in applications where precise molecular interactions are required, such as in drug design or material science.
Properties
CAS No. |
672333-16-3 |
|---|---|
Molecular Formula |
C11H9F3N2O |
Molecular Weight |
242.20 g/mol |
IUPAC Name |
N-[cyano-[4-(trifluoromethyl)phenyl]methyl]-N-methylformamide |
InChI |
InChI=1S/C11H9F3N2O/c1-16(7-17)10(6-15)8-2-4-9(5-3-8)11(12,13)14/h2-5,7,10H,1H3 |
InChI Key |
ARCMPNUYCMAVSV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=O)C(C#N)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


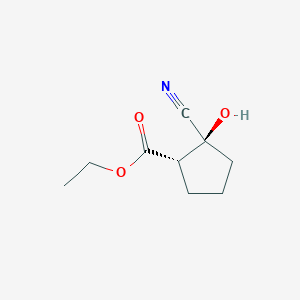
![1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene](/img/structure/B12530408.png)
![Benzamide, N-[(phenylamino)-1-piperidinylmethylene]-](/img/structure/B12530416.png)
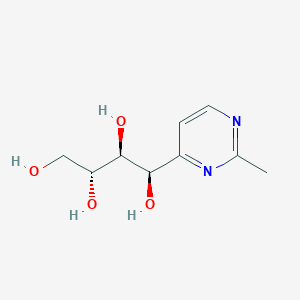
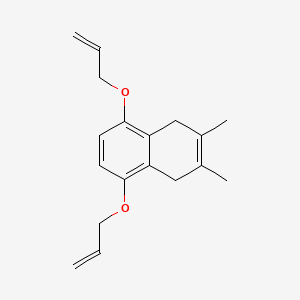

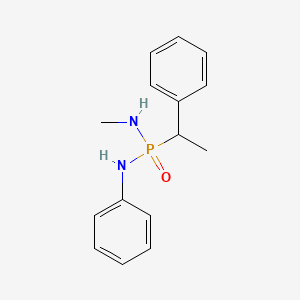
![Acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide](/img/structure/B12530444.png)
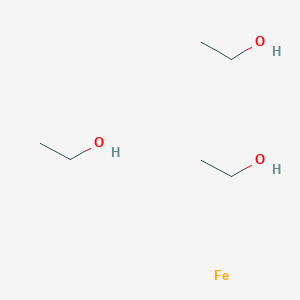
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine](/img/structure/B12530449.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-N'-2-propynyl-](/img/structure/B12530454.png)
![Acetic acid, [(diphenylphosphino)oxy]-, methyl ester](/img/structure/B12530457.png)

